4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid
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Overview
Description
4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid is an organic compound with the molecular formula C14H12N2O5. It is characterized by the presence of a methoxy group attached to a phenyl ring, an amino group, and a nitrobenzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid typically involves the following steps:
Amination: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Methanol, ethanol, various bases.
Major Products Formed
Reduction: Formation of 4-[(2-Methoxyphenyl)amino]-3-aminobenzoic acid.
Oxidation: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]-3-nitrobenzoic acid
- 4-[(2-Methoxyphenyl)amino]-3-aminobenzoic acid
- 2-Methoxy-5-[(phenylamino)methyl]phenol
Uniqueness
4-[(2-Methoxyphenyl)amino]-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
387882-70-4 |
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Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
4-(2-methoxyanilino)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O5/c1-21-13-5-3-2-4-11(13)15-10-7-6-9(14(17)18)8-12(10)16(19)20/h2-8,15H,1H3,(H,17,18) |
InChI Key |
BIICCKPXLRXXQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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